2-Mercaptopropanol 2-Mercaptopropanol
Brand Name: Vulcanchem
CAS No.: 3001-64-7
VCID: VC1966599
InChI: InChI=1S/C3H8OS/c1-3(5)2-4/h3-5H,2H2,1H3
SMILES: CC(CO)S
Molecular Formula: C3H8OS
Molecular Weight: 92.16 g/mol

2-Mercaptopropanol

CAS No.: 3001-64-7

Cat. No.: VC1966599

Molecular Formula: C3H8OS

Molecular Weight: 92.16 g/mol

* For research use only. Not for human or veterinary use.

2-Mercaptopropanol - 3001-64-7

Specification

CAS No. 3001-64-7
Molecular Formula C3H8OS
Molecular Weight 92.16 g/mol
IUPAC Name 2-sulfanylpropan-1-ol
Standard InChI InChI=1S/C3H8OS/c1-3(5)2-4/h3-5H,2H2,1H3
Standard InChI Key QNNVICQPXUUBSN-UHFFFAOYSA-N
SMILES CC(CO)S
Canonical SMILES CC(CO)S

Introduction

Physical and Chemical Properties

2-Mercaptopropanol exhibits distinct physical and chemical properties that are characteristic of compounds containing both thiol and hydroxyl groups. The physical appearance of 2-mercaptopropanol is a colorless oil under standard conditions . Understanding these properties is essential for handling, storage, and application purposes.

Physical Properties

Table 1: Physical Properties of 2-Mercaptopropanol

PropertyValueReference
Physical stateOil
ColorColorless
Boiling point60-62°C (at 12 Torr)
Density1.024±0.06 g/cm³ (Predicted)
Molecular weight92.16 g/mol

Chemical Properties

The chemical reactivity of 2-mercaptopropanol is primarily dominated by its thiol (-SH) and hydroxyl (-OH) functional groups. The thiol group is known for its nucleophilic properties and ability to form disulfide bonds, while the hydroxyl group exhibits typical alcohol reactivity .

Table 2: Chemical Properties of 2-Mercaptopropanol

PropertyValueReference
pKa10.08±0.10 (Predicted)
SolubilitySparingly soluble in chloroform, slightly soluble in methanol
Functional groupsThiol (-SH), Hydroxyl (-OH)

Like other thiols, 2-mercaptopropanol can undergo oxidation to form disulfides, particularly under basic conditions or in the presence of oxygen. This property is similar to the better-studied 2-mercaptoethanol, although specific research on the oxidation kinetics of 2-mercaptopropanol is limited in the available literature .

Structural Information and Identification

Structural Representation

2-Mercaptopropanol has a relatively simple structure consisting of a propanol backbone with a thiol group at the second carbon position. The structural formula can be represented as CH₃CH(SH)CH₂OH .

Spectroscopic Identification

Various spectroscopic techniques can be used to identify and characterize 2-mercaptopropanol. The compound has specific spectral properties that allow for its identification and purity assessment.

Table 3: Spectroscopic and Identification Data for 2-Mercaptopropanol

IdentifierValueReference
SMILESCC(CO)S
InChIInChI=1S/C3H8OS/c1-3(5)2-4/h3-5H,2H2,1H3
InChIKeyQNNVICQPXUUBSN-UHFFFAOYSA-N

Mass Spectrometry Data

Mass spectrometry provides valuable information for the identification of 2-mercaptopropanol. The predicted collision cross-section data helps in its analytical detection and characterization.

Table 4: Predicted Collision Cross Section Data for 2-Mercaptopropanol

Adductm/zPredicted CCS (Ų)
[M+H]⁺93.036866116.0
[M+Na]⁺115.01881126.2
[M+NH₄]⁺110.06341125.2
[M+K]⁺130.99275119.6
[M-H]⁻91.022314115.8
[M+Na-2H]⁻113.00426119.5
[M]⁺92.029041117.7
[M]⁻92.030139117.7

This collision cross-section data is particularly useful for analytical methods such as ion mobility spectrometry and mass spectrometry for the identification and characterization of 2-mercaptopropanol .

Synthesis and Production

Synthetic Routes

Related Compounds

Structural Analogs

Several compounds share structural similarities with 2-mercaptopropanol:

  • 2-Mercaptoethanol (HSCH₂CH₂OH): A simpler thiol-alcohol with one less carbon in the chain. It is extensively used in biochemistry and molecular biology as a reducing agent .

  • 2-Mercaptopropionic acid (CH₃CH(SH)COOH): The carboxylic acid analog of 2-mercaptopropanol, which can be reduced to form 2-mercaptopropanol .

  • 2-Propanethiol (CH₃CH(SH)CH₃): Similar structure but with a methyl group instead of a hydroxymethyl group .

Functional Comparison

While 2-mercaptoethanol is well-studied for its reducing properties and applications in biochemistry, particularly in breaking disulfide bonds in proteins , the specific functional applications of 2-mercaptopropanol are less documented. The additional methyl group in 2-mercaptopropanol may confer different solubility, reactivity, and specificity compared to 2-mercaptoethanol, potentially offering advantages in certain applications.

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